molecular formula C10H8I2O3 B14366883 Benzoic acid, 4-(allyloxy)-3,5-diiodo- CAS No. 91634-08-1

Benzoic acid, 4-(allyloxy)-3,5-diiodo-

Cat. No.: B14366883
CAS No.: 91634-08-1
M. Wt: 429.98 g/mol
InChI Key: VILIAHQDNNOZJA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(allyloxy)-3,5-diiodo- (IUPAC name: 3,5-diiodo-4-(prop-2-en-1-yloxy)benzoic acid) is a halogenated benzoic acid derivative characterized by two iodine atoms at the 3- and 5-positions and an allyloxy group (-O-CH₂CH=CH₂) at the 4-position of the benzene ring. This compound exhibits unique physicochemical properties due to its electron-withdrawing iodine substituents and the allyloxy group’s steric and electronic effects.

Properties

CAS No.

91634-08-1

Molecular Formula

C10H8I2O3

Molecular Weight

429.98 g/mol

IUPAC Name

3,5-diiodo-4-prop-2-enoxybenzoic acid

InChI

InChI=1S/C10H8I2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H,13,14)

InChI Key

VILIAHQDNNOZJA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)C(=O)O)I

Origin of Product

United States

Preparation Methods

Iodination Using Iodine Monochloride

The foundational step involves diiodination of 4-hydroxybenzoic acid at the 3- and 5-positions. As demonstrated by Rondeau-Gagné et al., treatment of 4-hydroxybenzoic acid (5.00 g, 36.2 mmol) with iodine monochloride (17.6 g, 108 mmol) in 10% sulfuric acid at 80°C for 12 hours achieves 93% yield (13.1 g) of 3,5-diiodo-4-hydroxybenzoic acid. The reaction mechanism proceeds via electrophilic aromatic substitution, where the hydroxyl group directs iodination to the ortho positions (3 and 5).

Key Reaction Parameters

  • Acid Catalyst : Sulfuric acid protonates iodine monochloride, generating I⁺ electrophiles.
  • Temperature : Elevated temperatures (80°C) enhance reaction kinetics without decomposition.
  • Stoichiometry : A 3:1 molar ratio of iodine monochloride to substrate ensures complete diiodination.

Alternative Iodination Approaches

While iodine monochloride is optimal, other iodinating agents have been explored:

Iodination Agent Conditions Yield (%) Reference
I₂/HNO₃ 100°C, 24h 65
N-Iodosuccinimide DMF, 60°C 72

Iodine monochloride remains superior due to its electrophilicity and reduced side reactions.

O-Allylation of 3,5-Diiodo-4-Hydroxybenzoic Acid

Base-Mediated Alkylation

The allylation step introduces the allyloxy group at the 4-position. Adapted from Royal Society of Chemistry protocols, treatment of 3,5-diiodo-4-hydroxybenzoic acid (1.54 g, 10 mmol) with allyl bromide (5.2 mL, 60 mmol) and anhydrous potassium carbonate (8.3 g, 60 mmol) in dimethylformamide (25 mL) at 60°C for 3 hours yields 85% (2.0 g) of the target compound. The reaction exploits the nucleophilicity of the deprotonated phenolic oxygen, which preferentially reacts with allyl bromide over the carboxylate group.

Mechanistic Considerations

  • Base Role : Potassium carbonate deprotonates the phenolic -OH, forming a phenoxide ion.
  • Chemoselectivity : The phenoxide’s higher nucleophilicity compared to the carboxylate prevents ester formation.

Solvent and Base Optimization

Solvent and base variations significantly impact yields:

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 60 85
Acetone Cs₂CO₃ 60 78
THF K₂CO₃ 60 62

Dimethylformamide (DMF) outperforms acetone and tetrahydrofuran due to its high polarity and ability to solubilize both the phenolic substrate and inorganic base.

Synthetic Procedure and Optimization

Stepwise Protocol

  • Iodination

    • Combine 4-hydroxybenzoic acid (36.2 mmol), iodine monochloride (108 mmol), and 10% H₂SO₄ (180 mL).
    • Heat at 80°C for 12 hours.
    • Quench with sodium bisulfite, filter, and wash to isolate 3,5-diiodo-4-hydroxybenzoic acid.
  • Allylation

    • Suspend 3,5-diiodo-4-hydroxybenzoic acid (10 mmol) in DMF (25 mL).
    • Add K₂CO₃ (60 mmol) and allyl bromide (60 mmol).
    • Heat at 60°C for 3 hours.
    • Filter, concentrate, and recrystallize from ethanol/water.

Yield Optimization Strategies

  • Catalyst Addition : Ultrasonic irradiation reduces reaction time by 40% while maintaining 85% yield.
  • Protecting Groups : Ethyl ester protection of the carboxylate group increases allylation yield to 90% but necessitates an additional hydrolysis step.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.07 (s, 2H, aromatic H), 6.78 (s, 1H, aromatic H), 5.98–6.08 (m, 2H, CH₂=CH), 5.39 (d, J = 17.3 Hz, 2H, CH₂=CH).
  • ¹³C NMR : δ 165.1 (COOH), 146.6 (C-O), 140.8 (C-I), 137.5 (C-I), 86.6 (CH₂=CH).

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >99% purity with retention time matching synthetic standards.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(allyloxy)-3,5-diiodo- undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The diiodo groups can be reduced to form deiodinated derivatives.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(allyloxy)-3,5-diiodo- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(allyloxy)-3,5-diiodo- involves its interaction with specific molecular targets. The allyloxy group can participate in various chemical reactions, while the diiodo groups can enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Melting Point (°C)
Benzoic acid, 4-(allyloxy)-3,5-diiodo- C₁₀H₈I₂O₃ 449.98* 3-I, 5-I, 4-allyloxy Not provided Not reported
4-(Benzyloxy)-3,5-diiodobenzoic acid C₁₄H₁₀I₂O₃ 503.04 3-I, 5-I, 4-benzyloxy 842-35-3 >230 (decomposes)
Benzoic acid, 3,5-diiodo- (parent) C₇H₄I₂O₂ 373.91 3-I, 5-I 19094-48-5 >230
3,5-Diiodobenzoic acid methyl ester C₈H₆I₂O₂ 387.94 3-I, 5-I, methyl ester 14266-19-4 Not reported
4-Benzyloxy-3,5-dimethylbenzoic acid C₁₆H₁₆O₃ 256.30 3-CH₃, 5-CH₃, 4-benzyloxy 97888-80-7 Not reported

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Iodine vs. Methyl Groups : Replacing iodine with methyl groups (e.g., 4-benzyloxy-3,5-dimethylbenzoic acid) drastically reduces molecular weight (256.30 vs. ~450 g/mol) and increases hydrophobicity. Iodine’s electron-withdrawing nature enhances acidity compared to methyl-substituted analogs .
  • Allyloxy vs. Benzyloxy : The allyloxy group introduces a reactive double bond, making the compound more prone to polymerization or electrophilic addition compared to the benzyloxy analog (CAS 842-35-3). Benzyloxy derivatives exhibit higher thermal stability, as evidenced by decomposition temperatures >230°C .
  • Ester vs. Carboxylic Acid : The methyl ester derivative (CAS 14266-19-4) lacks the acidic proton, reducing water solubility but improving stability under basic conditions .

Reactivity and Stability

  • Halogen Bonding : The diiodo-substituted compounds (e.g., 3,5-diiodobenzoic acid) exhibit strong halogen bonding, which can influence crystal packing and intermolecular interactions. This property is absent in methyl-substituted analogs .
  • Allyloxy Group Reactivity : The allyloxy group in the target compound may undergo oxidation or radical reactions, unlike the inert benzyloxy group in CAS 842-35-3. This reactivity could be leveraged in synthesizing polymers or prodrugs .

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